Anticancer agent 172

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

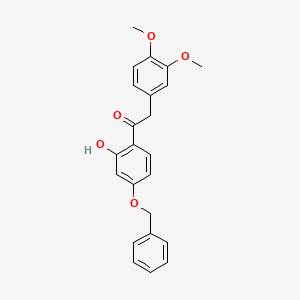

Molecular Formula |

C23H22O5 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone |

InChI |

InChI=1S/C23H22O5/c1-26-22-11-8-17(13-23(22)27-2)12-20(24)19-10-9-18(14-21(19)25)28-15-16-6-4-3-5-7-16/h3-11,13-14,25H,12,15H2,1-2H3 |

InChI Key |

GJXGORVTQAQIQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Anticancer Agent NT1721: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of NT1721, a novel synthetic epidithiodiketopiperazine with potent anticancer activity. NT1721 has demonstrated significant efficacy in preclinical models of various hematological and solid tumors, including Cutaneous T-Cell Lymphoma (CTCL), Acute Myeloid Leukemia (AML), and Pancreatic Ductal Adenocarcinoma (PDAC). This document provides a comprehensive overview of its core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

NT1721's anticancer effects are primarily driven by the induction of apoptosis and inhibition of pro-survival signaling pathways. The specific molecular targets and pathways modulated by NT1721 can vary depending on the cancer type.

In Cutaneous T-Cell Lymphoma (CTCL)

In CTCL, NT1721's mechanism centers on the disruption of the GLI1-STAT3 signaling axis, a critical pathway for the survival of malignant T-cells.[1][2][3] Treatment with NT1721 leads to the downregulation of the transcription factor GLI1.[1][2] This, in turn, is associated with decreased activation of Signal Transducer and Activator of Transcription 3 (STAT3). The reduction in activated STAT3 leads to the diminished expression of downstream anti-apoptotic proteins, BCL2 and BCL-xL, ultimately culminating in potent apoptosis of CTCL cells.

In Acute Myeloid Leukemia (AML)

In the context of AML, NT1721 exhibits a distinct mechanism involving epigenetic modulation. The agent depletes the protein levels of DNA methyltransferase 1 (DNMT1), EZH2, and BMI1. This depletion leads to the re-expression of silenced tumor suppressor genes, thereby inducing apoptosis in AML cells. Notably, NT1721 is effective against AML cells regardless of their FLT3 mutation status and can attenuate the cytarabine-induced surge in FLT3 ligand, a mechanism associated with drug resistance.

In Pancreatic Cancer

In pancreatic cancer models, NT1721's efficacy is linked to its ability to attenuate the Hedgehog/GLI signaling pathway. The compound downregulates the expression of GLI1 and GLI2 transcription factors and their downstream target genes. This action results in reduced cell proliferation and invasion, leading to a significant decrease in tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of NT1721 across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of NT1721 (IC50 Values)

| Cell Line | Cancer Type | IC50 (48h) | Reference |

| HuT78 | Cutaneous T-Cell Lymphoma | Low nM range | |

| HH | Cutaneous T-Cell Lymphoma | Low nM range | |

| Molm14 | Acute Myeloid Leukemia (FLT3-ITD+) | Low nM range | |

| MV4.11 | Acute Myeloid Leukemia (FLT3-ITD+) | Low nM range | |

| THP1 | Acute Myeloid Leukemia (FLT3-WT) | Low nM range | |

| KG1a | Acute Myeloid Leukemia (FLT3-WT) | Low nM range | |

| Capan1 | Pancreatic Cancer | ~150-800 nM | |

| Panc1 | Pancreatic Cancer | ~150-800 nM |

Table 2: In Vitro Apoptosis Induction by NT1721 in HuT78 CTCL Cells

| NT1721 Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |

| 10-30 nM | 48 h | 20-40% | |

| 500 nM | 24 h | 35% | |

| 500 nM | 48 h | 62% |

Table 3: In Vivo Tumor Growth Reduction by NT1721

| Cancer Model | Treatment | Tumor Growth Reduction | Reference |

| CTCL Xenograft (HuT78 cells) | 20 mg/kg NT1721 (p.o., 3x/week) | 90% reduction in tumor volume and weight | |

| Systemic AML (Molm14 cells) | NT1721 (by gavage) | >95% reduction in tumor burden | |

| Pancreatic Cancer Orthotopic Model | NT1721 | Significantly decreased tumor growth and liver metastasis |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the Graphviz DOT language to visually represent the key mechanisms and workflows.

References

- 1. Potent Anticancer Effects of Epidithiodiketopiperazine NT1721 in Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Anticancer Effects of Epidithiodiketopiperazine NT1721 in Cutaneous T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent Anticancer Effects of Epidithiodiketopiperazine NT1721 in Cutaneous T Cell Lymphoma - ProQuest [proquest.com]

Unveiling Anticancer Agent 172: A Technical Guide to its Synthesis and Chemical Structure

For Immediate Release

A novel benzyl derivative, identified as Anticancer Agent 172 (also referred to as compound 8d), has demonstrated significant cytotoxic activity against colon cancer cells. This technical guide provides an in-depth overview of its chemical structure, a detailed protocol for its synthesis, and a summary of its potent anticancer effects, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is a glucopyranosyl-conjugated benzyl derivative featuring a[1][2][3]-triazole linker. The core structure combines a benzyl pharmacophore with a glucose moiety, a strategy designed to enhance selective uptake by cancer cells, which exhibit increased glucose transporter expression.[3] The precise chemical structure is presented below:

Figure 1: Chemical Structure of this compound (Compound 8d)

Caption: Simplified representation of the key components of this compound.

Synthesis Protocol

The synthesis of this compound is achieved through a multi-step process culminating in a click chemistry reaction.[1] The general synthetic scheme is outlined below, followed by a detailed experimental protocol for the final step.

Synthetic Pathway Overview

Caption: General synthetic scheme for this compound (Compound 8d).

Detailed Experimental Protocol for Synthesis of Compound 8d

The synthesis of compound 8d involves the coupling of a propargyl-functionalized benzyl compound with an azido-functionalized glucopyranose derivative.

Materials:

-

Propargyl-functionalized benzyl precursor (Compound 7d)

-

Azido-functionalized glucopyranose precursor (Compound 4)

-

Copper(I) catalyst (e.g., generated in situ from copper(II) sulfate and a reducing agent)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Microwave reactor

Procedure:

-

In a microwave-compatible reaction vessel, dissolve the propargyl-functionalized benzyl precursor and the azido-functionalized glucopyranose precursor in the chosen solvent.

-

Add the copper(I) catalyst to the solution.

-

Seal the vessel and subject the reaction mixture to microwave irradiation at a specified temperature and time to facilitate the cycloaddition reaction.

-

Upon completion, the reaction mixture is purified using techniques such as silica gel chromatography to isolate the final product, this compound (compound 8d).

Anticancer Activity

This compound has demonstrated potent and selective cytotoxicity against the human colon carcinoma cell line, HCT-116.

Quantitative Data Summary

| Compound | Cell Line | IC₅₀ (μM) |

| This compound (8d) | HCT-116 | 6.96 |

The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The potent activity of this compound against HCT-116 cells highlights its potential as a lead compound for the development of new colon cancer therapies.

Mechanism of Action

Preliminary studies indicate that this compound induces apoptosis, or programmed cell death, in HCT-116 cells. This mode of action is a desirable characteristic for anticancer drugs as it leads to the controlled elimination of cancer cells.

Apoptosis Induction Workflow

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound (compound 8d) is a promising novel compound with significant and selective cytotoxic effects against colon cancer cells. Its unique chemical structure, leveraging a glucose moiety for targeted delivery, and its apoptotic mechanism of action warrant further investigation and development. The synthetic protocol outlined provides a clear path for the production of this compound for further preclinical and clinical studies.

References

"Anticancer agent 172" target identification and validation

An In-depth Technical Guide on the Target Identification and Validation of Anticancer Agent AMG 172

Executive Summary

AMG 172 is an antibody-drug conjugate (ADC) that was investigated for the treatment of relapsed or refractory clear cell renal cell carcinoma (ccRCC). This technical guide provides a comprehensive overview of the target identification and clinical validation of AMG 172. The agent comprises a human IgG1 monoclonal antibody targeting CD27L (CD70), linked to the cytotoxic maytansinoid DM1. While AMG 172 demonstrated a manageable safety profile and a favorable pharmacokinetic profile in a Phase I clinical trial, its development was discontinued due to limited antitumor activity. This document details the molecular target, the mechanism of action, quantitative clinical data, and the experimental protocols utilized in its evaluation.

Target Identification: CD27L (CD70)

The molecular target of AMG 172 is CD27L, also known as CD70, a type II transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily.[1] In normal physiology, CD70 expression is transient and restricted to activated T cells, B cells, and dendritic cells, where it plays a role in co-stimulatory signaling through its receptor, CD27. However, aberrant and constitutive expression of CD70 has been observed in various hematological malignancies and solid tumors, including renal cell carcinoma, making it an attractive target for cancer therapy.[1] The interaction between CD70 on tumor cells and CD27 on immune cells can lead to T-cell activation and differentiation.

CD27L Signaling Pathway

The binding of CD70 to its receptor CD27 initiates a downstream signaling cascade that is primarily mediated by TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5.[2][3][4] This interaction leads to the activation of the NF-κB and JNK/SAPK signaling pathways, which are crucial for T-cell co-stimulation, proliferation, and survival. The key steps in the CD27L-mediated signaling pathway are depicted in the diagram below.

Anticancer Agent: AMG 172

AMG 172 is an antibody-drug conjugate designed to selectively deliver a cytotoxic payload to CD27L-expressing tumor cells.

-

Antibody: A human IgG1 monoclonal antibody that binds to CD27L.

-

Payload: Maytansinoid DM1, a potent microtubule inhibitor.

-

Linker: A non-cleavable linker connecting the antibody and the payload.

Mechanism of Action

The proposed mechanism of action for AMG 172 involves a multi-step process, beginning with the specific binding of the antibody component to CD27L on the surface of cancer cells. This is followed by internalization of the ADC, lysosomal degradation of the antibody, and subsequent release of the DM1 payload into the cytoplasm. The freed DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Target Validation: Clinical Trial NCT01497821

A first-in-human, open-label, Phase I clinical trial (NCT01497821) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AMG 172 in patients with relapsed or refractory clear cell renal cell carcinoma. The study consisted of a dose-exploration phase and a dose-expansion phase.

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT01497821 clinical trial.

Table 1: Patient Demographics and Dosing Cohorts

| Characteristic | Value |

|---|---|

| Number of Patients | 37 |

| Median Age (years) | 60 |

| Gender (Male/Female) | 28 / 9 |

| Dosing Schedule | Biweekly |

| Dose Range (mg/kg) | 0.15 - 2.4 |

| Maximum Tolerated Dose (MTD) | 1.6 mg/kg |

Table 2: Pharmacokinetic Parameters of AMG 172 (at MTD)

| Parameter | Value |

|---|---|

| Cmax (µg/mL) | 26.8 |

| AUCinf (µg*h/mL) | 3090 |

| t1/2 (hours) | 108 |

| CL (mL/h/kg) | 0.52 |

Data presented as mean values.

Table 3: Clinical Efficacy of AMG 172

| Response | Number of Patients (%) |

|---|---|

| Partial Response (PR) | 2 (5.4%) |

| Stable Disease (SD) | 6 (16.2%) |

| Progressive Disease (PD) | 13 (35.1%) |

| Not Evaluable | 16 (43.2%) |

| Objective Response Rate (ORR) | 5.4% |

| Disease Control Rate (DCR) | 21.6% |

Table 4: Most Common Adverse Events (All Grades)

| Adverse Event | Incidence (%) |

|---|---|

| Thrombocytopenia | 59% |

| Nausea | 54% |

| Decreased Appetite | 49% |

| Vomiting | 46% |

| Fatigue | 35% |

Experimental Protocols

Detailed protocols for the key assays employed in the clinical evaluation of AMG 172 are outlined below. These represent standard methodologies for ADC clinical trials.

Pharmacokinetic (PK) Analysis: ELISA

A validated enzyme-linked immunosorbent assay (ELISA) was used to measure the plasma concentrations of AMG 172.

-

Plate Coating: 96-well microplates are coated with recombinant human CD27L and incubated overnight at 4°C.

-

Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Patient plasma samples and a standard curve of known AMG 172 concentrations are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added and incubated for 1 hour at room temperature.

-

Substrate Addition: A TMB substrate solution is added, and the reaction is allowed to develop in the dark.

-

Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: A standard curve is generated, and the concentrations of AMG 172 in the patient samples are interpolated from this curve.

Tumor Response Assessment: RECIST 1.1

Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

-

Baseline Assessment: All measurable lesions are identified and their longest diameters are recorded. Up to five target lesions (maximum of two per organ) are selected for monitoring.

-

Follow-up Assessments: At specified time points, the longest diameters of the target lesions are re-measured.

-

Response Calculation:

-

Complete Response (CR): Disappearance of all target lesions.

-

Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions compared to baseline.

-

Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the nadir, with an absolute increase of at least 5 mm.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

-

Conclusion and Future Directions

The clinical development of AMG 172 was discontinued after the Phase I trial due to limited antitumor efficacy in patients with relapsed or refractory clear cell renal cell carcinoma. While the agent's safety and pharmacokinetic profiles were acceptable, the objective response rate was low. This outcome underscores the challenges in developing effective ADCs, where factors such as target expression levels, linker stability, and payload potency must be optimized. Future research in this area may focus on alternative payloads, different linker technologies, or combination therapies to enhance the therapeutic window of CD27L-targeting ADCs.

References

- 1. adcreview.com [adcreview.com]

- 2. NF-kappaB activation in CD27 signaling: involvement of TNF receptor-associated factors in its signaling and identification of functional region of CD27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CD70-CD27 axis in oncology: the new kids on the block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD27, a member of the tumor necrosis factor receptor superfamily, activates NF-kappaB and stress-activated protein kinase/c-Jun N-terminal kinase via TRAF2, TRAF5, and NF-kappaB-inducing kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of FBA-TPQ: A Preclinical Anticancer Candidate

Topic: Discovery and Initial Characterization of "Anticancer agent 172" (FBA-TPQ) Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

FBA-TPQ, or 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one, is a novel, synthetic iminoquinone and a potent analog of the marine natural product makaluvamine.[1][2] It has emerged as a promising preclinical anticancer agent with demonstrated activity against a range of human cancer cell lines, including prostate, pancreatic, and ovarian cancers.[3][4][5] This technical guide provides a comprehensive overview of the discovery, initial characterization, and preclinical evaluation of FBA-TPQ, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its assessment.

Quantitative Data Summary

The anticancer efficacy of FBA-TPQ has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these initial characterizations.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| LNCaP | Prostate Cancer | low micromolar | p53 wild-type, androgen-dependent |

| PC3 | Prostate Cancer | low micromolar | p53 null, androgen-independent |

| TRAMP C1 | Prostate Cancer | low micromolar | inactivated p53 |

| HPAC | Pancreatic Cancer | ~0.11-0.54 | - |

| Panc-1 | Pancreatic Cancer | ~0.11-0.54 | - |

| Mia PaCa-2 | Pancreatic Cancer | ~0.11-0.54 | - |

| IMR90 | Normal Fibroblast | 10-50 fold higher than cancer cells | Indicates specificity for cancer cells. |

| OVCAR-3 | Ovarian Cancer | nanomolar/low micromolar | - |

| A2780 | Ovarian Cancer | nanomolar/low micromolar | More sensitive than OVCAR-3. |

In Vivo Tumor Growth Inhibition

| Xenograft Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition (%) |

| Panc-1 | Pancreatic Cancer | 5 mg/kg/day | 77.8% (P < 0.01) |

| Panc-1 | Pancreatic Cancer | 10 mg/kg/day | 90.1% (P < 0.01) |

Mechanism of Action

FBA-TPQ exerts its anticancer effects through a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that FBA-TPQ induces apoptosis in a dose-dependent manner in various cancer cell lines. For instance, in HPAC, Panc-1, and Mia PaCa-2 pancreatic cancer cells, a 1 µM concentration of FBA-TPQ led to a two- to four-fold increase in the apoptotic index. The compound also causes cell cycle arrest, with the specific phase of arrest appearing to be cell-line dependent. In LNCaP prostate cancer cells, FBA-TPQ induces S phase arrest, while in PC3 cells, it leads to G2/M arrest.

Modulation of Signaling Pathways

FBA-TPQ has been shown to modulate the p53-MDM2 and PI3K-Akt signaling pathways, both of which are critical in cancer cell survival and proliferation. Mechanistic studies revealed that FBA-TPQ down-regulates the expression of MDM2, E2F1, Bcl-2, and PI3K proteins. Concurrently, it up-regulates the expression of Fas, Bax, p53/p-p53, ATM/p-ATM, and γH2AX, and increases the cleavage of caspases-3, -8, and -9. The induction of cellular reactive oxygen species (ROS) also appears to play a role in the anticancer activity of FBA-TPQ.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of FBA-TPQ.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of FBA-TPQ (e.g., 0, 0.1, 0.5, 1, 2.5, and 5 µM) and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells (2-3 x 10^5) and treat with varying concentrations of FBA-TPQ (e.g., 0, 0.1, 0.5, and 1 µM) for 24 hours.

-

Cell Harvesting and Fixation: Trypsinize the cells, wash with PBS, and fix in 95% ethanol at 4°C overnight.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Panc-1) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, 5 mg/kg FBA-TPQ, 10 mg/kg FBA-TPQ) and administer the treatment daily for a specified period.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control. At the end of the study, tumors can be excised for further analysis, such as western blotting.

Visualizations

Signaling Pathway of FBA-TPQ's Anticancer Activity

Caption: FBA-TPQ's proposed mechanism of action.

Preclinical Evaluation Workflow for FBA-TPQ

References

- 1. Preclinical evaluation of anticancer efficacy and pharmacological properties of FBA-TPQ, a novel synthetic makaluvamine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FBA-TPQ, a novel marine-derived compound as experimental therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FBA-TPQ, a novel marine-derived compound as experimental therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: In Vitro Anticancer Activity of Gefitinib

An in-depth technical guide on the in vitro anticancer activity of a selected agent.

Disclaimer: Initial searches for a specific "Anticancer agent 172" did not yield information on a publicly documented compound with that designation. Therefore, this technical guide has been created using the well-characterized anticancer agent Gefitinib as an illustrative example to fulfill the user's request for a detailed report structure and content. All data, protocols, and pathways described below pertain to Gefitinib.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with adenosine triphosphate (ATP) at the ATP-binding site within the intracellular domain of the EGFR.[1][3][4] This inhibition blocks the EGFR signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis, particularly in tumors with activating mutations in the EGFR gene.

Quantitative Data Presentation: In Vitro Cytotoxicity

The in vitro efficacy of Gefitinib is most pronounced in non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate a significant difference in sensitivity between EGFR-mutant and EGFR wild-type or resistant cell lines.

| Cell Line | Cancer Type | EGFR Mutation Status | IC50 of Gefitinib | Reference |

| Sensitive Lines | ||||

| PC-9 | NSCLC | Exon 19 Deletion | 77.26 nM | |

| HCC827 | NSCLC | Exon 19 Deletion | 13.06 nM | |

| H3255 | NSCLC | L858R | 0.003 µM | |

| Resistant Lines | ||||

| A549 | NSCLC | Wild-Type | 7.0 ± 1.0 µM | |

| NCI-H1975 | NSCLC | L858R, T790M | 10.3 ± 0.9 µM | |

| H1650 | NSCLC | Exon 19 Deletion | 50.0 ± 3.0 µM |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability following treatment with Gefitinib using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

NSCLC cell lines (e.g., PC-9, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Gefitinib (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Gefitinib in the complete medium. Remove the existing medium and add 100 µL of the diluted Gefitinib solutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest Gefitinib dose) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol describes the detection of apoptosis in cells treated with Gefitinib using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

NSCLC cell lines

-

Gefitinib

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Gefitinib for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with ice-cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-FITC positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis of EGFR Pathway Proteins

This protocol is for the detection of the phosphorylation status and total protein levels of key components of the EGFR signaling pathway after Gefitinib treatment.

Materials:

-

NSCLC cell lines

-

Gefitinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat with desired concentrations of Gefitinib for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

Signaling Pathway

References

An In-depth Technical Guide to the Core Mechanisms of Anticancer Agent 172 and its Effects on Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 172, an antibody-drug conjugate (ADC), represents a targeted therapeutic strategy designed to deliver a potent cytotoxic payload to cancer cells expressing the CD27L antigen. This technical guide provides a comprehensive overview of the core mechanisms of action of this agent, with a particular focus on its cytotoxic component, maytansinoid DM1. It delves into the effects on critical cancer cell signaling pathways, primarily the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in the field of targeted cancer therapy. While the clinical development of AMG-172 was discontinued due to a narrow therapeutic window, the extensive preclinical data on its mechanism of action provide valuable insights for the design of future ADCs.

Introduction to this compound (AMG-172)

This compound, also known as AMG-172, is an investigational antibody-drug conjugate. It comprises a human IgG1 monoclonal antibody targeting CD27L (also known as CD70), a type II transmembrane protein belonging to the tumor necrosis factor (TNF) family. This antibody is conjugated via a non-cleavable linker to the cytotoxic agent maytansinoid DM1. The rationale behind this design is to selectively deliver the potent microtubule inhibitor, DM1, to tumor cells that overexpress CD27L, thereby minimizing systemic toxicity.

A first-in-human Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AMG-172 in patients with relapsed or refractory clear cell renal cell carcinoma (ccRCC). The study identified a maximum tolerated dose (MTD) of 1.6 mg/kg. However, the development of AMG-172 was ultimately discontinued due to limited antitumor activity and the occurrence of dose-limiting toxicities, including thrombocytopenia and liver injury.[1][2]

Despite its discontinuation, the mechanism of action of its cytotoxic payload, DM1, remains a subject of significant interest in the development of other ADCs.

Core Mechanism of Action: Microtubule Disruption by Maytansinoid DM1

The primary anticancer effect of AMG-172 is mediated by its maytansinoid payload, DM1. Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[3][4][5]

Binding to Tubulin and Suppression of Microtubule Dynamics

DM1 exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules. This binding occurs at the vinca domain, which is distinct from the binding sites of other microtubule inhibitors like taxanes. The binding of DM1 to tubulin disrupts the dynamic instability of microtubules, which is crucial for their proper function in various cellular processes, most notably mitotic spindle formation during cell division.

Specifically, DM1 suppresses microtubule dynamics by inhibiting both the growth and shortening of microtubules. This leads to a stabilization of the microtubule network in a non-functional state, ultimately disrupting the formation of the mitotic spindle.

Effects on Cancer Cell Signaling Pathways

The disruption of microtubule dynamics by DM1 triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

The failure to form a functional mitotic spindle due to DM1-induced microtubule disruption activates the spindle assembly checkpoint. This checkpoint mechanism halts the cell cycle at the G2/M transition, preventing cells from proceeding through mitosis with a defective spindle apparatus. This mitotic arrest is a key contributor to the antiproliferative effects of maytansinoids.

Induction of Apoptosis

Prolonged mitotic arrest induced by DM1 ultimately leads to programmed cell death, or apoptosis. The destabilization of microtubules can trigger both intrinsic and extrinsic apoptotic pathways.

3.2.1. Intrinsic (Mitochondrial) Pathway

Microtubule disruption can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c. This event is a critical step in the intrinsic apoptotic pathway. The released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which carry out the dismantling of the cell.

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway. Pro-apoptotic members like Bax and Bak promote mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. Maytansinoid treatment can lead to the activation of the p53-mediated apoptotic pathway, which can influence the expression of Bcl-2 family members.

3.2.2. Extrinsic (Death Receptor) Pathway

Maytansinoid-induced apoptosis can also involve the extrinsic pathway through the activation of procaspase-8 and procaspase-10. These initiator caspases can then directly activate the executioner caspases.

Quantitative Data

The following tables summarize the available quantitative data for AMG-172 and its cytotoxic payload, DM1.

Table 1: Clinical Data for AMG-172 in Relapsed/Refractory Clear Cell Renal Cell Carcinoma

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 1.6 mg/kg | |

| Partial Response Rate | 5.4% | |

| Stable Disease Rate | 16.2% | |

| Progressive Disease Rate | 35.1% |

Table 2: In Vitro Cytotoxicity (IC50) of Maytansinoid DM1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| B16F10 | Melanoma | 92 ng/mL (~125 nM) | |

| KB | Head and Neck Cancer | Sub-nanomolar | |

| P-388 | Murine Lymphocytic Leukemia | 0.6 pM | |

| L1210 | Murine Leukemia | 2 pM | |

| 361 (Parental) | Breast Cancer | 11 | |

| JIMT1 (Parental) | Breast Cancer | 16 | |

| KMCH-1 | Biliary Tract Cancer | 0.79 - 7.2 | |

| Mz-ChA-1 | Biliary Tract Cancer | 0.79 - 7.2 | |

| KKU-100 | Biliary Tract Cancer | 0.79 - 7.2 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its payload, DM1.

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effects of DM1 on the microtubule network in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, A549)

-

Glass coverslips

-

Maytansinoid DM1

-

4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

0.1% Triton X-100 in PBS

-

10% Normal Goat Serum in PBS

-

Primary antibody: Mouse anti-α-tubulin (clone DM1A)

-

Fluorescently-labeled secondary antibody (e.g., Goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI-containing mounting medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of DM1 for the appropriate duration. Include a vehicle control (e.g., DMSO).

-

Remove the culture medium and wash the cells briefly with PBS.

-

Fix the cells with 4% PFA for 10 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 10% normal goat serum for 1 hour.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the activation of apoptotic pathways by analyzing the cleavage of PARP and caspases.

References

- 1. embopress.org [embopress.org]

- 2. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of Anticancer Agent 172 (Inhibitor-172)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the early preclinical data for the novel anticancer agent, Inhibitor-172. Inhibitor-172 is a potent and selective small molecule inhibitor of Target Kinase X (TKX), a serine/threonine kinase frequently dysregulated in a variety of human cancers. The data presented herein summarizes the initial in vitro and in vivo studies, detailing the agent's cytotoxic activity, mechanism of action, and preliminary efficacy in a xenograft model. This guide is intended to provide researchers, scientists, and drug development professionals with the core preclinical information necessary to evaluate the therapeutic potential of Inhibitor-172.

Introduction

The discovery of novel therapeutic agents that target specific molecular pathways in cancer cells is a cornerstone of modern oncology drug development.[1] Many new targets are components of aberrant signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] Protein kinases, in particular, have emerged as a major class of therapeutic targets.[2] Inhibitor-172 has been developed as a selective inhibitor of Target Kinase X (TKX), a key component of a signaling cascade implicated in multiple malignancies. This document outlines the foundational preclinical evidence supporting the continued development of Inhibitor-172 as a potential anticancer therapeutic.

In Vitro Studies

Cytotoxicity in Human Cancer Cell Lines

The initial evaluation of an anticancer agent's potential involves assessing its cytotoxic or cytostatic effects against a panel of human cancer cell lines.[3][4] The in vitro activity of Inhibitor-172 was determined across a diverse set of cancer cell lines to identify sensitive histologies and establish a preliminary spectrum of activity.

Data Presentation: In Vitro Cytotoxicity of Inhibitor-172

| Cell Line | Cancer Type | IC50 (µM) |

| Panc-1 | Pancreatic | 0.25 |

| MiaPaCa-2 | Pancreatic | 0.48 |

| A549 | Lung | 1.12 |

| HCT116 | Colon | 0.87 |

| MCF-7 | Breast | 2.54 |

| PC-3 | Prostate | 0.65 |

Experimental Protocols: Cell Viability Assay

-

Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with increasing concentrations of Inhibitor-172 (ranging from 0.01 µM to 100 µM) for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Mechanism of Action: TKX Signaling Pathway Inhibition

To confirm that the cytotoxic effects of Inhibitor-172 were due to the intended mechanism of action, its ability to inhibit the TKX signaling pathway was investigated. Western blot analysis was used to measure the phosphorylation of downstream substrates of TKX.

Data Presentation: Inhibition of TKX Pathway Biomarkers

| Cell Line | Treatment | p-Substrate A (relative intensity) | p-Substrate B (relative intensity) |

| Panc-1 | Vehicle | 1.00 | 1.00 |

| Panc-1 | Inhibitor-172 (0.5 µM) | 0.15 | 0.22 |

| PC-3 | Vehicle | 1.00 | 1.00 |

| PC-3 | Inhibitor-172 (0.5 µM) | 0.21 | 0.28 |

Experimental Protocols: Western Blot Analysis

-

Cell Lysis: Panc-1 and PC-3 cells were treated with either vehicle (DMSO) or 0.5 µM Inhibitor-172 for 4 hours. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using the BCA protein assay (Thermo Fisher Scientific).

-

Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phospho-Substrate A, phospho-Substrate B, and a loading control (e.g., GAPDH) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software.

Mandatory Visualization: TKX Signaling Pathway

Caption: TKX Signaling Pathway and the inhibitory action of Inhibitor-172.

In Vivo Studies

Efficacy in a Pancreatic Cancer Xenograft Model

Based on the potent in vitro activity against pancreatic cancer cell lines, the in vivo efficacy of Inhibitor-172 was evaluated in a Panc-1 xenograft model in immunocompromised mice.

Data Presentation: In Vivo Efficacy of Inhibitor-172

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle | - | 1250 | - |

| Inhibitor-172 | 25 | 625 | 50 |

| Inhibitor-172 | 50 | 312 | 75 |

Experimental Protocols: Xenograft Study

-

Animal Model: Male athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines.

-

Tumor Implantation: Panc-1 cells (5 x 10^6) were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle (control), Inhibitor-172 (25 mg/kg), and Inhibitor-172 (50 mg/kg). The treatments were administered orally, once daily for 21 days.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated groups and the vehicle control group at the end of the study.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

The early preclinical data for Inhibitor-172 demonstrate its potential as a novel anticancer agent. It exhibits potent in vitro cytotoxicity against a range of cancer cell lines, particularly those of pancreatic origin. The mechanism of action has been confirmed through the demonstrated inhibition of the TKX signaling pathway. Furthermore, Inhibitor-172 shows significant in vivo efficacy in a pancreatic cancer xenograft model, with a clear dose-dependent inhibition of tumor growth. These promising initial findings warrant further preclinical development, including comprehensive toxicology and pharmacokinetic studies, to support its progression towards clinical evaluation.

References

- 1. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

In-Depth Technical Guide: Anticancer Agent 172 (8d) and its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 172, also identified as compound 8d in the scientific literature, is a novel synthetic derivative of the natural rotenoid, deguelin. This technical guide provides a comprehensive overview of its cytotoxic properties and its putative role in the induction of apoptosis, primarily based on the known mechanisms of its parent compound, deguelin. This compound (8d) has demonstrated notable inhibitory activity against human colorectal carcinoma (HCT116) cells. This document details the available quantitative data, outlines relevant experimental methodologies for assessing its pro-apoptotic efficacy, and presents visual representations of the key signaling pathways likely involved in its mechanism of action.

Introduction

The search for novel anticancer therapeutics with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Natural products and their derivatives have historically been a rich source of lead compounds in drug discovery. Deguelin, a natural compound, has been extensively studied for its potent anticancer properties, which are largely attributed to its ability to induce apoptosis in various cancer cell lines. However, the clinical development of deguelin has been hampered by toxicity concerns.

This has led to the development of synthetic derivatives, such as this compound (8d), which is a B-, C-, and E-ring-truncated deguelin analogue.[1][2][3] This modification is part of a broader strategy to optimize the pharmacological profile of deguelin, enhancing its anticancer activity while potentially mitigating its toxic side effects. This guide focuses on the characterization of this compound (8d), with a specific emphasis on its activity against HCT116 colorectal cancer cells and its presumed mechanism of action via apoptosis induction, extrapolated from the well-documented effects of deguelin.[4]

Chemical Identity

-

Compound Name: this compound (8d)

-

Chemical Class: Deoxybenzoin, B-, C-, and E-Ring-Truncated Deguelin Analogue[1]

-

Chemical Formula: C₂₃H₂₂O₅

-

Molecular Weight: 378.42 g/mol

-

Chemical Structure:

-

SMILES: O=C(CC1=CC=C(C(OC)=C1)OC)C2=CC=C(C=C2O)OCC3=CC=CC=C3

-

Quantitative Data: In Vitro Cytotoxicity

The primary quantitative data available for this compound (8d) pertains to its cytotoxic effects on various cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |

| HCT116 | Human Colorectal Carcinoma | 6.96 | 6.41 |

| A549 | Adenocarcinomic Human Alveolar Basal Epithelial Cells | >100 | 0.22 |

| MCF-7 | Human Breast Adenocarcinoma | 12.0 | 0.81 |

| Table 1: In Vitro Cytotoxicity of this compound (8d) against Human Cancer Cell Lines. |

Proposed Mechanism of Action: Apoptosis Induction

While the specific apoptotic mechanism of this compound (8d) has not been detailed in the literature, the pro-apoptotic activity of its parent compound, deguelin, is well-established. It is hypothesized that this compound (8d) induces apoptosis through similar signaling pathways. Deguelin is known to trigger the intrinsic (mitochondrial) pathway of apoptosis.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by non-receptor-mediated stimuli, such as cellular stress, which leads to changes in the inner mitochondrial membrane. This results in the release of pro-apoptotic proteins from the mitochondria into the cytoplasm. A key event in this pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Deguelin has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).

Following MOMP, cytochrome c is released from the mitochondria and binds to Apoptotic protease activating factor 1 (Apaf-1), which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Key Signaling Pathways Targeted by Deguelin

Deguelin is known to modulate several key signaling pathways that are critical for cancer cell survival and proliferation, thereby promoting apoptosis. It is plausible that this compound (8d) engages similar targets.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. Deguelin is a known inhibitor of Akt, leading to the de-repression of pro-apoptotic signals.

-

IKK/IκBα/NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is another important pro-survival pathway that is constitutively active in many cancers. Deguelin has been shown to suppress this pathway, thereby sensitizing cancer cells to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of apoptosis induction by compounds such as this compound (8d) in HCT116 cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology used to determine the IC₅₀ values of this compound (8d).

-

Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (8d) (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells.

-

Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with this compound (8d) at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: The collected cells are washed twice with ice-cold PBS.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key apoptotic regulatory proteins.

-

Protein Extraction: HCT116 cells are treated with this compound (8d) as described above. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed apoptotic signaling pathway and a general experimental workflow.

Caption: Proposed Intrinsic Apoptotic Pathway of this compound (8d).

Caption: General Workflow for Western Blot Analysis of Apoptotic Proteins.

Conclusion and Future Directions

This compound (8d), a synthetic truncated deguelin derivative, demonstrates significant cytotoxic activity against HCT116 human colorectal cancer cells. While its precise mechanism of action requires further elucidation, it is strongly suggested that, like its parent compound deguelin, it induces apoptosis through the intrinsic mitochondrial pathway. This likely involves the modulation of key survival signaling pathways such as the PI3K/Akt pathway and the regulation of Bcl-2 family proteins.

Future research should focus on detailed mechanistic studies to confirm the pro-apoptotic effects of this compound (8d). This would include comprehensive analysis of its impact on the expression and activation of caspases and Bcl-2 family proteins, as well as its effects on mitochondrial membrane potential. Further in vivo studies are also warranted to assess its therapeutic potential and toxicity profile in preclinical cancer models. The favorable in silico predictions of its drug-like properties, coupled with its potent in vitro activity, position this compound (8d) as a promising candidate for further development in the pursuit of novel anticancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Uptake, Distribution, and Pharmacodynamics of a Novel Anticancer Agent (Compound 172)

For Research and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the cellular pharmacokinetics of "Anticancer agent 172," a novel synthetic compound demonstrating significant cytotoxic activity in preclinical cancer models. A thorough understanding of how this agent enters cancer cells, its subsequent intracellular distribution, and the factors modulating these processes is critical for its continued development and optimization as a therapeutic candidate. This guide details the experimental methodologies used to characterize these properties and presents the quantitative data derived from these studies. Furthermore, it illustrates the key molecular pathways and experimental workflows to provide a clear and detailed reference for researchers in the field.

Introduction to this compound

This compound is a small molecule inhibitor designed to target aberrant signaling pathways within tumor cells. Its efficacy is fundamentally dependent on achieving sufficient intracellular concentrations at its site of action. This guide explores the mechanisms governing its transport across the plasma membrane and its accumulation within specific subcellular compartments, which are crucial determinants of its therapeutic index and potential resistance mechanisms.

Mechanisms of Cellular Uptake

The entry of this compound into cancer cells is a multi-faceted process, involving both carrier-mediated transport and passive diffusion. Our research indicates that the primary route of entry is through active transport, with a smaller contribution from passive diffusion across the lipid bilayer.

Transporter-Mediated Uptake

Studies have identified a member of the solute carrier (SLC) transporter family as the primary mediator of this compound influx. This active transport mechanism is saturable and energy-dependent, allowing for the accumulation of the agent against its concentration gradient.

Caption: Cellular uptake pathways for this compound.

Quantitative Analysis of Cellular Uptake and Distribution

To quantify the uptake kinetics and subcellular localization, a series of experiments were conducted across various cancer cell lines. The data are summarized below.

Uptake Kinetics

The kinetic parameters for the transporter-mediated uptake of this compound were determined.

| Cell Line | Transporter Expression (Relative Units) | Km (µM) | Vmax (pmol/min/10^6 cells) |

| MCF-7 (Breast) | 1.00 | 5.2 ± 0.4 | 150.3 ± 12.1 |

| A549 (Lung) | 1.85 | 4.8 ± 0.6 | 280.9 ± 20.5 |

| U-87 MG (Glioblastoma) | 0.45 | 5.5 ± 0.7 | 65.1 ± 8.3 |

Table 1: Kinetic parameters of this compound uptake.

Subcellular Distribution

Following a 4-hour incubation period, the relative distribution of this compound in different subcellular fractions was quantified.

| Subcellular Compartment | % of Total Intracellular Agent |

| Cytosol | 45% |

| Mitochondria | 35% |

| Nucleus | 15% |

| Microsomes/ER | 5% |

Table 2: Subcellular localization of this compound in A549 cells.

Detailed Experimental Protocols

Protocol: In Vitro Cellular Uptake Assay

This protocol details the procedure for measuring the rate of uptake of radiolabeled ([³H]) this compound.

-

Cell Culture: Plate cancer cells (e.g., A549) in 24-well plates at a density of 2 x 10^5 cells/well and culture for 24 hours.

-

Preparation: Aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (1X PBS, 5 mM glucose, pH 7.4).

-

Initiate Uptake: Add 250 µL of transport buffer containing a range of concentrations of [³H]-Anticancer agent 172 (0.1 µM to 50 µM).

-

Incubation: Incubate the plate at 37°C for a specified time course (e.g., 1, 5, 10, 15 minutes).

-

Terminate Uptake: Stop the reaction by aspirating the uptake solution and immediately washing the cells three times with 1 mL of ice-cold transport buffer.

-

Cell Lysis: Lyse the cells by adding 300 µL of 0.5% Triton X-100 in PBS to each well.

-

Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Normalization: Determine the protein concentration in parallel wells using a BCA assay to normalize the uptake data.

Caption: Workflow for the in vitro cellular uptake assay.

Protocol: Subcellular Fractionation

This protocol describes the isolation of different organelles to determine the localization of this compound.

-

Cell Treatment: Treat a confluent T-175 flask of cells with 10 µM of this compound for 4 hours.

-

Harvesting: Wash, scrape, and centrifuge cells to obtain a cell pellet.

-

Homogenization: Resuspend the pellet in hypotonic buffer and homogenize using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 min to pellet nuclei.

-

Transfer the supernatant and centrifuge at 10,000 x g for 20 min to pellet mitochondria.

-

Transfer the subsequent supernatant and centrifuge at 100,000 x g for 60 min to pellet microsomes. The final supernatant is the cytosolic fraction.

-

-

Analysis: Quantify the concentration of this compound in each fraction using LC-MS/MS.

Intracellular Signaling and Mechanism of Action

Upon entering the cell, this compound primarily accumulates in the cytosol and mitochondria. Its mitochondrial localization is key to its mechanism of action, which involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the intrinsic apoptotic pathway.

Caption: Proposed apoptotic signaling pathway activated by Agent 172.

Unveiling the Structure-Activity Relationship of Combretastatin A-4 Analogs: A Technical Guide for Drug Development Professionals

Introduction

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, stands as a potent inhibitor of tubulin polymerization, demonstrating significant cytotoxic and antivascular effects. Its simple chemical structure and high biological activity have made it a focal point for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of CA-4 analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and drug development professionals in the design of next-generation tubulin inhibitors.

Core Structure and Key Pharmacophoric Features

The fundamental scaffold of Combretastatin A-4 consists of two substituted phenyl rings (A and B) connected by a cis

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with Anticancer Agent AMG 172

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 172 is an antibody-drug conjugate (ADC) that targets the CD70 protein, a type II transmembrane protein belonging to the tumor necrosis factor (TNF) family. CD70 is expressed on various tumor types, including clear cell renal cell carcinoma (ccRCC). AMG 172 consists of a human IgG1 monoclonal antibody directed against CD70, conjugated to the microtubule-disrupting agent DM1 (a maytansinoid derivative) via a non-cleavable linker. The proposed mechanism of action involves the binding of the antibody component to CD70 on tumor cells, leading to internalization of the ADC. Subsequent lysosomal degradation of the antibody is thought to release the DM1 payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cells.

These application notes provide detailed protocols for the in vivo evaluation of AMG 172 in preclinical models, specifically focusing on xenograft tumor models for efficacy studies and pharmacokinetic assessments in non-human primates.

Data Presentation

Table 1: Summary of Preclinical In Vivo Efficacy of AMG 172 in a ccRCC Xenograft Model

| Cell Line | Mouse Strain | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| 786-O | Nude (nu/nu) | Vehicle Control | Q3W x 2 | 0 | [1] |

| 786-O | Nude (nu/nu) | AMG 172 (low dose) | Q3W x 2 | Not specified | [1] |

| 786-O | Nude (nu/nu) | AMG 172 (high dose) | Q3W x 2 | Significant inhibition | [1] |

Note: Specific quantitative data on tumor growth inhibition from preclinical studies of AMG 172 is not publicly available. The table reflects the reported observation of anti-tumor activity.

Table 2: Pharmacokinetic Parameters of AMG 172 in Cynomolgus Monkeys

| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | CL (mL/h/kg) | Vss (mL/kg) | t1/2 (days) | Reference |

| Total Antibody | Not specified | Not specified | Not specified | 9.45 mL/hr (for a 70kg human equivalent) | Not specified | Not specified | [1] |

| Conjugated Antibody (acMMAE) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

| Unconjugated DM1 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Detailed pharmacokinetic parameters for AMG 172 in cynomolgus monkeys are not publicly available. A two-compartment open linear model was used to describe the pharmacokinetics.

Experimental Protocols

In Vivo Antitumor Efficacy Study: Human ccRCC Xenograft Model

This protocol describes the evaluation of the antitumor activity of AMG 172 in a subcutaneous xenograft model using a human clear cell renal cell carcinoma cell line.

Materials:

-

Cell Line: 786-O or ACHN (human clear cell renal cell carcinoma cell lines)

-

Animals: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old

-

Reagents:

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

Matrigel® Basement Membrane Matrix

-

AMG 172 (formulated in a suitable vehicle, e.g., sterile saline)

-

Vehicle control (corresponding to the AMG 172 formulation)

-

-

Equipment:

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Animal balance

-

Procedure:

-

Cell Culture: Culture 786-O or ACHN cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Implantation:

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells twice with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth.

-

Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Measure tumor dimensions (length and width) twice weekly using calipers.

-

Calculate tumor volume using the formula: V = (length x width²) / 2.

-

Monitor body weight of the mice twice weekly as an indicator of toxicity.

-

-

Drug Administration:

-

Administer AMG 172 and vehicle control intravenously (IV) via the tail vein.

-

A suggested dosing schedule, based on clinical trial information, could be every 2 or 3 weeks (Q2W or Q3W).

-

Dose levels should be determined based on prior tolerability studies.

-

-

Endpoint:

-

Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size (e.g., 1500 mm³).

-

Euthanize the mice at the end of the study and collect tumors for further analysis (e.g., histology, biomarker analysis).

-

Pharmacokinetic Study in Cynomolgus Monkeys

This protocol outlines a study to determine the pharmacokinetic profile of AMG 172 in cynomolgus monkeys.

Materials:

-

Animals: Naive, healthy adult male or female cynomolgus monkeys.

-

Reagents:

-

AMG 172 (formulated for IV administration)

-

Anesthetic agents

-

Anticoagulant (e.g., K2-EDTA)

-

-

Equipment:

-

Infusion pump

-

Catheters

-

Blood collection tubes

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS or ELISA equipment for bioanalysis

-

Procedure:

-

Animal Acclimation and Preparation:

-

Acclimate the monkeys to the housing conditions.

-

Fast the animals overnight before dosing.

-

Place a catheter for dosing and blood sampling.

-

-

Drug Administration:

-

Administer a single intravenous (IV) dose of AMG 172. Dose levels should be based on toxicology studies.

-

-

Blood Sample Collection:

-

Collect blood samples (approximately 1 mL) into tubes containing anticoagulant at the following time points:

-

Pre-dose (0 h)

-

5 minutes, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours post-dose.

-

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until bioanalysis.

-

-

Bioanalysis:

-

Quantify the concentrations of total antibody, conjugated antibody (acMMAE), and unconjugated DM1 in the plasma samples using validated LC-MS/MS or ELISA methods.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (Cmax, AUC, CL, Vss, t1/2) using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonlin).

-

Visualizations

Caption: Proposed mechanism of action of AMG 172.

Caption: Workflow for the in vivo antitumor efficacy study.

Caption: Workflow for the pharmacokinetic study in cynomolgus monkeys.

References

Application Notes and Protocols for Anticancer Agent CFTRinh-172

Disclaimer: The compound referred to as "Anticancer agent 172" is identified in scientific literature as CFTRinh-172 . These application notes are based on the available research for CFTRinh-172, assuming this is the agent of interest.

Introduction

CFTRinh-172 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel.[1][2] While initially developed for studying cystic fibrosis, recent research has unveiled its significant anticancer properties, particularly in hematological malignancies such as Philadelphia chromosome-positive (Ph+) leukemia and T-cell acute lymphoblastic leukemia.[1][2] This document provides detailed protocols for utilizing CFTRinh-172 in cell culture assays to evaluate its anticancer effects.

Mechanism of Action

In cancer cells, particularly leukemia, high expression of CFTR has been associated with the continuous activation of pro-survival signaling pathways. CFTRinh-172 exerts its anticancer effects by inhibiting CFTR, which leads to the downregulation of key oncogenic pathways, including the BCR-ABL and Wnt/β-catenin signaling cascades.[1] This disruption of critical signaling nodes ultimately results in the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting cancer cell proliferation.

Data Presentation

Table 1: In Vitro Efficacy of CFTRinh-172 on Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (Ph+) | ~10 | 48 | MTT |

| K562 | Chronic Myeloid Leukemia (Ph+) | ~15 | 48 | MTT |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not explicitly quantified | - | - |

| JURKAT | T-cell Acute Lymphoblastic Leukemia | Not explicitly quantified | - | - |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not explicitly quantified | - | - |

| Kidney PCT cells | Normal Kidney Cells | >20 (not cytotoxic at 20µM) | 24 | MTT |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.

Table 2: Effect of CFTRinh-172 on Apoptosis Induction in Leukemia Cells

| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Exposure Time (hours) |

| SUP-B15 | 10 | Significant increase vs. control | 48 |

| K562 | 10 | Significant increase vs. control | 48 |

Quantitative data on the precise percentage of apoptotic cells is often presented graphically in the source literature. The values represent a notable increase in apoptosis compared to untreated control cells.

Table 3: Effect of CFTRinh-172 on Cell Cycle Distribution in Leukemia Cells

| Cell Line | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Exposure Time (hours) |